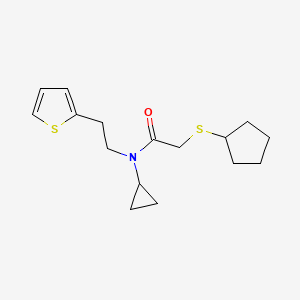
N-cyclopropyl-N-(2-(thiophène-2-yl)éthyl)-2-(cyclopentylthio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H23NOS2 and its molecular weight is 309.49. The purity is usually 95%.
BenchChem offers high-quality 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés du thiophène, y compris notre composé d'intérêt, ont été étudiés comme inhibiteurs de corrosion en chimie industrielle. Leur capacité à protéger les métaux de la corrosion les rend précieux pour les applications en science des matériaux .
- Les molécules à base de thiophène jouent un rôle crucial dans le développement des semi-conducteurs organiques. Ces matériaux trouvent des applications dans les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) .
- Les composés contenant du thiophène présentent des propriétés pharmacologiques. Par exemple :
- Anticancéreux : Certains dérivés du thiophène ont démontré une activité anticancéreuse .
- Anti-inflammatoire : Certaines molécules contenant le système cyclique du thiophène possèdent des propriétés anti-inflammatoires .
- Antimicrobien : Les composés à base de thiophène ont montré des effets antimicrobiens .
- Antihypertenseur et anti-athérosclérotique : D'autres dérivés présentent des propriétés antihypertensives et anti-athérosclérotiques .
- Des médicaments notables incorporent des structures thiophéniques. Par exemple :
- Les réactions de condensation, telles que les synthèses de Gewald, Paal–Knorr, Fiesselmann et Hinsberg, sont importantes pour obtenir des dérivés du thiophène. Ces méthodes permettent la construction de divers composés à base de thiophène .
- Les chercheurs continuent de concevoir et de synthétiser de nouveaux dérivés du thiophène en assemblant différentes molécules naturelles hétérocycliques. Ces efforts visent à explorer un nouvel espace chimique et à découvrir des composés aux propriétés uniques .
Inhibition de la corrosion
Semi-conducteurs organiques
Pharmacologie
Développement de médicaments
Méthodes de synthèse
Nouveaux dérivés
Mécanisme D'action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors and have shown pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives have been found to influence a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives have been associated with a range of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .
Analyse Biochimique
Biochemical Properties
2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiophene ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular redox states. Additionally, the cyclopentylthio group may interact with sulfhydryl groups in proteins, affecting their structure and function.
Cellular Effects
The effects of 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, the compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can activate or inhibit gene expression by interacting with DNA or transcription factors, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites. The compound can undergo oxidation, reduction, and conjugation reactions, which influence its metabolic flux and metabolite levels . These metabolic pathways are crucial for determining the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms, influencing its localization and accumulation within different cellular compartments . These transport processes are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(cyclopentylthio)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)acetamide is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-N-cyclopropyl-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS2/c18-16(12-20-14-4-1-2-5-14)17(13-7-8-13)10-9-15-6-3-11-19-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKNXXJGRITTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)
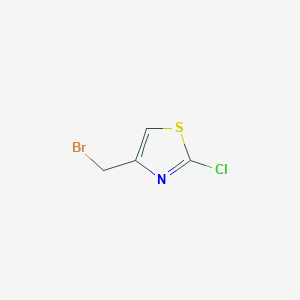
![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)
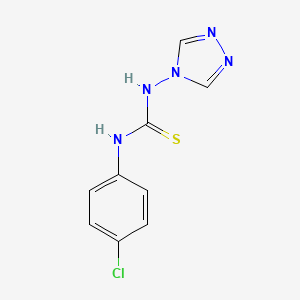
![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)
![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)
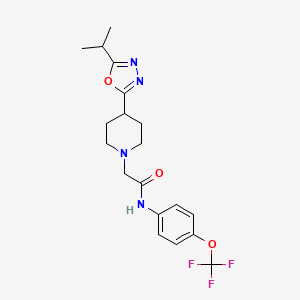
![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2537936.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)
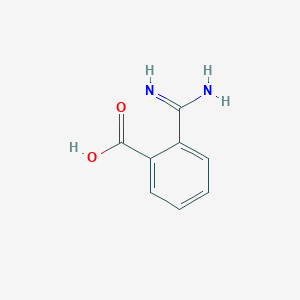

![phenyl N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate](/img/structure/B2537943.png)
![6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537944.png)

